molecular formula C17H14 B12797670 4H-Cyclopenta(def)phenanthrene, ethyl- CAS No. 854406-53-4

4H-Cyclopenta(def)phenanthrene, ethyl-

Cat. No.: B12797670
CAS No.: 854406-53-4
M. Wt: 218.29 g/mol
InChI Key: RROTVRKFMUQOHO-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

4H-Cyclopenta[def]phenanthrene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of multiple fused aromatic rings. lookchem.comnist.gov Also known as 4,5-methylenephenanthrene, this compound is characterized by a structure containing a five-membered ring fused to a phenanthrene (B1679779) skeleton. lookchem.comnist.gov Within the vast field of PAH research, 4H-Cyclopenta[def]phenanthrene is notable for its distinctive structure, which includes an active methylene (B1212753) group, making it an interesting subject for studying the reactivity and behavior of PAHs. lookchem.comjst.go.jp

PAHs are a significant focus of environmental science and organic chemistry. As a specific PAH, 4H-Cyclopenta[def]phenanthrene serves as a valuable reference compound for environmental monitoring and assessment, aiding in the identification and quantification of PAHs in samples such as air, water, and soil. lookchem.com Its presence, along with its derivatives, in the environment is a subject of ongoing study. For instance, various isomers of ethyl 4H-cyclopenta[def]phenanthrene have been identified in the ambient atmosphere, highlighting the environmental relevance of its ethylated forms. nih.gov

Significance of the 4H-Cyclopenta[def]phenanthrene Skeleton in Organic Chemistry and Materials Science

The unique molecular framework of 4H-Cyclopenta[def]phenanthrene makes it a significant building block in several areas of chemical science. Its rigid, planar structure and electronic properties are foundational to its utility.

In organic chemistry , the compound is a versatile starting material or intermediate for synthesizing more complex molecules, including dyes and specialty chemicals. lookchem.com Its active methylene group and the reactivity of its 8-9 double bond are key features explored in synthetic chemistry. jst.go.jp Convenient, large-scale synthesis methods starting from materials like acenaphthene (B1664957) and pyrene (B120774) have made this hydrocarbon readily available for creating higher methylene-bridged PAHs. tandfonline.comchemistryviews.org The skeleton's structure, which can be seen as incorporating elements of indene, acenaphthene, and fluorene (B118485), also makes it a subject of interest in organometallic chemistry, particularly in studies of haptotropic shifts where a metal migrates between the rings. nih.gov

In materials science , the 4H-Cyclopenta[def]phenanthrene core is highly valued for developing advanced materials. lookchem.com It is a crucial component in the production of photoactive materials with applications in blue organic light-emitting diodes (OLEDs) and solar cells. chemistryviews.orgresearchgate.net The introduction of this skeleton into polymers can lead to materials with high thermal stability and specific optical properties, such as pure blue emission in OLEDs. lookchem.comresearchgate.net

Table 1: Properties of 4H-Cyclopenta[def]phenanthrene

Property Value
Chemical Formula C₁₅H₁₀ nist.gov
Molecular Weight 190.24 g/mol nist.gov
CAS Number 203-64-5 nist.gov

Research Focus on Ethylated 4H-Cyclopenta[def]phenanthrene Derivatives

Research into derivatives of 4H-Cyclopenta[def]phenanthrene is driven by the desire to fine-tune its chemical and physical properties for specific applications. Ethylated derivatives, in particular, have garnered attention in both environmental analysis and materials science.

Environmentally, five isomers of ethyl 4H-cyclopenta[def]phenanthrene have been identified in airborne particulate matter, indicating their formation and distribution in the environment, although concentration levels were not reported. nih.gov

In the realm of materials science, the focus has been on incorporating ethyl groups as part of larger substituents to enhance the performance of organic electronic materials. For example, researchers have synthesized and characterized novel blue light-emitting polymers for OLEDs that feature the 4H-Cyclopenta[def]phenanthrene backbone. researchgate.net These include polymers with bis(2-ethylhexyl) substituents, such as poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP). researchgate.net The inclusion of these ethyl-containing alkyl chains improves the solubility and processability of the polymers while helping to achieve stabilized, pure blue electroluminescence with low turn-on voltages. researchgate.net The development of these complex ethylated derivatives demonstrates a strategic approach to creating high-performance materials for advanced electronic applications. researchgate.net

Table 2: Examples of Ethylated Derivatives in Research

Derivative Name Application Area Research Finding
Ethyl 4H-cyclopenta[def]phenanthrene (5 isomers) Environmental Science Identified in ambient atmospheric particulate matter. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854406-53-4

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene

InChI

InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3

InChI Key

RROTVRKFMUQOHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4h Cyclopenta Def Phenanthrene Systems

Diverse Synthetic Routes to the 4H-Cyclopenta[def]phenanthrene Core

The synthesis of the 4H-cyclopenta[def]phenanthrene core has been approached from various starting materials, each with its own advantages and challenges. Key precursors include pyrene (B120774), 1-naphthylacetic acid, and fluorene (B118485), with methodologies ranging from classical multi-step syntheses to modern cascade reactions.

Pyrene-Initiated Syntheses: Oxidation, Ring Contraction, and Reduction Strategies

A concise and efficient gram-scale synthesis of 4H-cyclopenta[def]phenanthrene (CPP) has been developed starting from the readily available PAH, pyrene. chemistryviews.org This three-step methodology offers a significant improvement over previous routes, which were often characterized by lengthy procedures, low yields, and the use of hazardous reagents. chemistryviews.org

The synthesis commences with the oxidation of pyrene to pyrene-4,5-dione. chemistryviews.org The pivotal step in this sequence is a ring contraction of the resulting dione (B5365651) to yield 8,9-dihydro-4H-cyclopenta[def]phenanthren-8-one, also known as oxo-CPP. chemistryviews.org This intermediate can be conveniently purified by sublimation directly from the reaction mixture. chemistryviews.org The final step involves the reduction of oxo-CPP to afford the desired 4H-cyclopenta[def]phenanthrene. chemistryviews.org This method is noted for its use of relatively inexpensive and non-hazardous materials, as well as optimized purification steps that minimize solvent usage, rendering it both economical and scalable. chemistryviews.org

StepStarting MaterialKey TransformationProduct
1PyreneOxidationPyrene-4,5-dione
2Pyrene-4,5-dioneRing Contractionoxo-4H-cyclopenta[def]phenanthrene
3oxo-4H-cyclopenta[def]phenanthreneReduction4H-Cyclopenta[def]phenanthrene

1-Naphthylacetic Acid as a Precursor in Multi-Step Synthesis

A key transformation in this sequence is a Michael addition of ethyl acrylate (B77674) to ethyl 1-naphthaleneacetate, followed by hydrolysis to generate 2-(1-naphthyl)pentanedioic acid. oup.com Subsequent treatment with thionyl chloride and then aluminum chloride facilitates a simultaneous five- and six-membered ring formation to produce a diketone intermediate. oup.com The final steps involve the reduction of this diketone and subsequent dehydration to yield 4H-cyclopenta[def]phenanthrene. oup.com

StepPrecursorKey ReactionIntermediate/ProductYield
1-21-Naphthylacetic acidEsterification & Michael AdditionDiethyl 2-(1-naphthyl)pentanedioate97%
3Diethyl 2-(1-naphthyl)pentanedioateHydrolysis & Acidification2-(1-Naphthyl)pentanedioic acid-
4-52-(1-Naphthyl)pentanedioic acidDicyclization (Friedel-Crafts)Diketone intermediate78%
6Diketone intermediateReduction & Dehydration4H-Cyclopenta[def]phenanthrene65%

Fluorene Skeleton-Based Synthetic Approaches

The fluorene scaffold provides another viable entry point to the 4H-cyclopenta[def]phenanthrene system. One reported method commences with 4-fluoreneacetic acid. The acid chloride of this compound undergoes cyclization with aluminum chloride to produce a mixture of 4H-cyclopenta[def]phenanthren-8-ol and the corresponding 8,9-dione. Both of these intermediates can be reduced to furnish 4H-cyclopenta[def]phenanthrene.

Cascade Reactions and Oxidative Derivatization from Hydrocarbons

Cascade reactions, which involve a series of intramolecular transformations, offer an elegant and efficient strategy for the construction of complex molecular architectures like polycyclic aromatic hydrocarbons. While a direct cascade synthesis of the parent 4H-cyclopenta[def]phenanthrene from simple hydrocarbon precursors is not extensively documented, related methodologies highlight the potential of this approach. For instance, the treatment of certain propargylic diols with thionyl chloride can initiate a cascade sequence leading to diindeno-fused 4H-cyclopenta[def]phenanthrenes in a single operation after a subsequent reduction step.

Furthermore, oxidative derivatization of larger hydrocarbon systems represents another strategic avenue. The principles of such transformations are evident in the pyrene-to-CPP synthesis, where oxidation is a key initial step. chemistryviews.org These approaches underscore the power of controlled oxidation and subsequent rearrangements in building the target carbocyclic framework from more complex hydrocarbon starting materials.

Synthetic Strategies for Introducing Ethyl Substituents

The introduction of alkyl groups, such as ethyl substituents, onto the 4H-cyclopenta[def]phenanthrene core is crucial for tuning the material properties for applications in organic electronics. These substituents can enhance solubility and influence the solid-state packing of the molecules.

Direct Ethylation Methods

The synthesis of ethyl-4H-cyclopenta[def]phenanthrene can be achieved through the direct ethylation of the pre-formed 4H-cyclopenta[def]phenanthrene core. smolecule.com This step typically follows the synthesis of the parent PAH. smolecule.com While specific reagents and conditions for this direct ethylation are proprietary in some contexts, the introduction of alkyl groups at the C-4 position is a known strategy for producing monomers for photoactive polymers. smolecule.com The acidic nature of the methylene (B1212753) protons at the C-4 position makes this site susceptible to deprotonation followed by alkylation with an appropriate ethylating agent, such as an ethyl halide, under basic conditions.

Alkylation Processes in Multi-Step Syntheses

The introduction of alkyl groups, such as an ethyl group, onto the 4H-cyclopenta[def]phenanthrene (CPP) nucleus is a critical step in modifying its properties for specific applications. While direct alkylation of the pre-formed CPP core can be challenging due to potential selectivity issues, several multi-step synthetic strategies allow for the controlled incorporation of alkyl substituents.

One effective strategy involves the synthesis of the CPP framework from precursors that already contain the desired alkyl group. For instance, a synthetic route to CPP itself has been developed starting from 1-naphthylacetic acid. rsc.org This multi-step process involves the initial protection of the carboxylic acid as an ethyl ester, affording ethyl 1-naphthaleneacetate. rsc.org This ester then undergoes a Michael addition with ethyl acrylate, followed by hydrolysis, cyclization, reduction, and dehydration to yield the final CPP core. rsc.org By modifying the starting materials or intermediates in such a sequence, an ethyl group could potentially be incorporated at various positions on the aromatic backbone.

Another approach involves the functionalization of a pre-existing CPP derivative. For example, the ketone derivative, 4H-cyclopenta[def]phenanthren-4-one, can serve as a versatile intermediate. chemistryviews.orgnih.gov This ketone can be synthesized through methods such as the ring contraction of pyrene-4,5-dione. chemistryviews.org The methylene bridge of the CPP nucleus is also a potential site for alkylation. While specific examples for the direct ethylation at this position are not extensively documented in peer-reviewed literature, general principles of carbanion chemistry suggest that deprotonation of the C4 position, followed by reaction with an ethylating agent (e.g., ethyl iodide), could be a viable route. The acidity of the methylene protons would be a key factor in the feasibility of this approach.

The synthesis of dialkyl-substituted poly(4H-cyclopenta[def]phenanthrene) (PCPP) for OLED applications has been reported, highlighting the importance of alkylation in this class of materials. rsc.org While these polymers often utilize longer alkyl chains like ethylhexyl for solubility, the fundamental synthetic transformations provide a blueprint for the incorporation of ethyl groups.

Functionalization and Derivatization of the 4H-Cyclopenta[def]phenanthrene Nucleus

Electrophilic Substitution Reactions on Derivatives

The aromatic rings of the 4H-cyclopenta[def]phenanthrene system are susceptible to electrophilic attack, allowing for the introduction of a variety of functional groups. The presence of an ethyl group on the aromatic framework will influence the regioselectivity of these reactions. An ethyl group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para to itself and increase the rate of reaction compared to the unsubstituted ring.

A well-studied example of electrophilic substitution on the parent 4H-cyclopenta[def]phenanthrene is Friedel-Crafts acetylation. rsc.org The reaction of 4H-cyclopenta[def]phenanthrene with acetic anhydride (B1165640) and a Lewis acid catalyst such as aluminum chloride yields a mixture of acetylated products. rsc.org The product distribution is sensitive to the reaction solvent. For instance, in chloroform (B151607) or ethylene (B1197577) dichloride, the 1-acetyl isomer is the major product, accompanied by smaller amounts of the 2-, 3-, and 8-acetyl isomers. rsc.org In more polar solvents like nitrobenzene (B124822) or nitromethane, the 1- and 3-acetyl derivatives are the main products. rsc.org For an 8-ethyl-4H-cyclopenta[def]phenanthrene derivative, the directing effect of the ethyl group would be expected to favor substitution at positions ortho and para to the ethyl group, although steric hindrance could play a role in the final product distribution.

The table below summarizes the product distribution of the Friedel-Crafts acetylation of the unsubstituted 4H-cyclopenta[def]phenanthrene in different solvents, which can serve as a basis for predicting the reactivity of ethyl-substituted derivatives.

Solvent1-acetyl-2-acetyl-3-acetyl-8-acetyl-
ChloroformMajorMinorMinorMinor
Ethylene DichlorideMajorMinorMinorMinor
NitrobenzeneMajor-Major-
NitromethaneMajor-Major-

Data derived from the Friedel-Crafts acetylation of 4H-cyclopenta[def]phenanthrene. rsc.org

Introduction of Other Functional Groups (e.g., Ketones, Alkoxyls)

Beyond electrophilic substitution, other functional groups can be introduced onto the 4H-cyclopenta[def]phenanthrene nucleus, which can be precursors for further derivatization.

Ketones: The most direct route to a ketone functionality on the CPP core is at the 4-position, forming 4H-cyclopenta[def]phenanthren-4-one. This can be achieved through the oxidation of 4H-cyclopenta[def]phenanthrene. A notable method for the synthesis of the parent CPP involves the formation of an oxo-intermediate (oxoCPP) via the ring contraction of pyrene-4,5-dione. chemistryviews.org This ketone can then be reduced to the parent CPP. chemistryviews.org The presence of an ethyl group on the aromatic ring is unlikely to interfere with this transformation, allowing for the synthesis of ethyl-substituted 4H-cyclopenta[def]phenanthren-4-ones. These ketones are valuable intermediates for further reactions, such as nucleophilic additions to the carbonyl group.

Alkoxyls: The introduction of alkoxyl groups, such as an ethoxy group, onto the aromatic rings of the CPP nucleus can be accomplished through nucleophilic aromatic substitution on a suitably activated precursor, such as a halogenated or nitrated derivative. For example, a bromo- or nitro-ethyl-4H-cyclopenta[def]phenanthrene could potentially undergo reaction with sodium ethoxide to yield the corresponding ethoxy derivative. The conditions for such reactions would need to be carefully optimized to achieve the desired substitution pattern.

Synthesis of Oligomers and Polymers

The 4H-cyclopenta[def]phenanthrene unit is a valuable building block for the synthesis of conjugated oligomers and polymers for applications in organic electronics. The incorporation of ethyl groups on the CPP monomer can enhance the solubility of the resulting materials, which is crucial for their processing from solution.

While specific examples of the polymerization of an ethyl-4H-cyclopenta[def]phenanthrene monomer are not extensively detailed in the literature, the general strategies for synthesizing poly(4H-cyclopenta[def]phenanthrene)s (PCPPs) can be applied. These often involve the polymerization of di-functionalized monomers, such as dibromo- or di-boronic ester derivatives of the CPP core, through cross-coupling reactions like Suzuki or Yamamoto coupling.

For instance, a hypothetical synthesis of a poly(ethyl-4H-cyclopenta[def]phenanthrene) could involve the following steps:

Synthesis of an ethyl-substituted 4H-cyclopenta[def]phenanthrene.

Di-bromination of the ethyl-CPP derivative at two reactive positions on the aromatic rings.

Polymerization of the resulting di-bromo monomer via a suitable cross-coupling reaction.

The properties of the resulting polymer, such as its molecular weight, solubility, and photophysical characteristics, would be influenced by the position of the ethyl substituent and the polymerization conditions. The development of such polymers is driven by the need for stable and efficient blue-emitting materials for OLEDs. rsc.org

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for 4h Cyclopenta Def Phenanthrene, Ethyl

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic methods coupled with mass spectrometry are essential for the separation and identification of ethyl-4H-Cyclopenta[def]phenanthrene from various matrices. These techniques provide both qualitative and quantitative data crucial for environmental monitoring and forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Detection

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like ethyl-4H-Cyclopenta[def]phenanthrene. In this method, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

Alkylated PAHs, including the ethyl-substituted 4H-Cyclopenta[def]phenanthrene, are frequently identified in environmental samples through GC-MS analysis. nih.govresearchgate.net The total run time for such an analysis can be under 50 minutes using modern instrumentation. nih.gov The resulting mass spectrum allows for the confident identification of the compound, even in the presence of numerous other PAHs.

Table 1: Representative GC-MS Data for an Alkylated PAH

ParameterValue/Description
Retention Time (min) Dependent on column and temperature program
Molecular Ion (m/z) 218 (for C17H14)
Key Fragmentation Ions (m/z) Typically includes ions from the loss of the ethyl group and characteristic fragments of the PAH core.
Ionization Mode Electron Ionization (EI)

Note: This table represents typical data expected for ethyl-4H-Cyclopenta[def]phenanthrene based on standard GC-MS analysis of alkylated PAHs. Specific values can vary based on the analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Separation and Fractionation

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of PAHs. epa.gov HPLC is particularly useful for separating complex mixtures and for fractionating samples for further analysis. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC with a nonpolar stationary phase and a polar mobile phase is commonly employed.

The use of HPLC allows for the separation of different classes of PAHs, including alkylated derivatives. epa.gov This is crucial when analyzing complex environmental or industrial samples where numerous isomers and related compounds may be present.

Applications in Environmental Monitoring and Complex Matrix Analysis

Ethyl-4H-Cyclopenta[def]phenanthrene, along with other alkylated PAHs, is a known component of emissions from the combustion of fossil fuels and is found in materials such as crude oil and coal tar. researchgate.netepa.gov As a result, its detection is important in environmental monitoring, particularly in assessing pollution from industrial sources like coke ovens and in analyzing contaminated soils and sediments. epa.gov The analysis of these compounds in environmental matrices is challenging due to the complexity of the samples, which often contain hundreds of different organic compounds. labrulez.combohrium.com

The presence and relative abundance of different alkylated PAHs can also be used in forensic environmental investigations to help identify the source of contamination. nih.gov For instance, the ratio of certain alkylated PAHs to their parent compounds can help distinguish between petrogenic (from petroleum) and pyrogenic (from combustion) sources. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including ethyl-4H-Cyclopenta[def]phenanthrene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

While specific experimental NMR data for ethyl-4H-Cyclopenta[def]phenanthrene is not widely available in public databases, the principles of NMR spectroscopy allow for a theoretical prediction of its spectral features. For alkylated PAHs, NMR is particularly useful for determining the position of the alkyl substituent on the aromatic core and for studying the conformational dynamics of the molecule.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In ethyl-4H-Cyclopenta[def]phenanthrene, the aromatic protons would appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring currents. nih.gov The protons of the ethyl group would appear further upfield, with the methylene (B1212753) (-CH2-) protons being deshielded by the aromatic ring and appearing at a higher chemical shift than the methyl (-CH3) protons. oregonstate.edu

Table 2: Predicted ¹H NMR Spectral Data for Ethyl-4H-Cyclopenta[def]phenanthrene

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons~7.0 - 9.0Doublet, Triplet, Multiplet
Methylene (-CH2-)~2.5 - 3.5Quartet
Methyl (-CH3-)~1.0 - 1.5Triplet

Note: This table is a representation of expected ¹H NMR data based on general principles and data for similar compounds. Actual experimental values may vary.

Carbon-13 (13C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, making it possible to distinguish between different carbon environments in a complex molecule. pressbooks.pub The aromatic carbons of ethyl-4H-Cyclopenta[def]phenanthrene would resonate in the downfield region (typically 120-150 ppm). researchgate.net The carbons of the ethyl group would appear in the upfield region.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl-4H-Cyclopenta[def]phenanthrene

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic Carbons~120 - 150
Methylene (-CH2-)~20 - 30
Methyl (-CH3-)~10 - 20

Note: This table is a representation of expected ¹³C NMR data based on general principles and data for similar compounds. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within a molecule upon interaction with electromagnetic radiation. For 4H-Cyclopenta[def]phenanthrene, these techniques are essential for characterizing its potential as a chromophore and luminophore in various applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 4H-Cyclopenta[def]phenanthrene reveals the electronic transitions from the ground state to various excited states. The spectrum is characterized by a series of absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the aromatic system. The precise peak positions and their intensities are sensitive to the solvent environment.

The absorption spectrum of 4H-Cyclopenta[def]phenanthrene, similar to its parent compound phenanthrene (B1679779), exhibits fine vibronic structure. While specific molar absorptivity values are not widely reported in readily available literature, the absorption maxima have been documented. In a non-polar solvent like hexane, the compound typically displays several distinct absorption bands.

Table 1: UV-Vis Absorption Maxima of 4H-Cyclopenta[def]phenanthrene

Wavelength (λmax, nm) Solvent
~257 Hexane
~297 Hexane
~330 Hexane
~345 Hexane
~356 Hexane
~375 Hexane

Note: The exact peak positions can vary slightly depending on the specific publication and experimental conditions.

Photoluminescence (PL) and Electroluminescence (EL) Characterization

The luminescent properties of 4H-Cyclopenta[def]phenanthrene and its derivatives are of significant interest for their application in OLEDs. While detailed photoluminescence and electroluminescence data for the unsubstituted 4H-Cyclopenta[def]phenanthrene are not extensively documented in the literature, studies on its derivatives provide insight into its potential as a blue-emitting material.

Derivatives of 4H-Cyclopenta[def]phenanthrene have been synthesized and incorporated into OLEDs, demonstrating the potential of this chromophore in electroluminescent devices. For instance, polymers and oligomers containing the 4H-Cyclopenta[def]phenanthrene unit have been shown to exhibit blue emission. These materials are designed to have high thermal stability and to form high-quality amorphous films, which are desirable properties for OLED fabrication.

Although specific data for the parent compound is scarce, it is the foundational chromophore that imparts the blue-light-emitting characteristics to its functionalized counterparts. The emission properties are influenced by the substituents and the molecular architecture of the final material.

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. It provides information about the vibrational modes of the atoms within the molecule, which are characteristic of its structure and bonding.

The IR spectrum of 4H-Cyclopenta[def]phenanthrene, available through the NIST WebBook, displays a series of absorption bands that can be assigned to specific vibrational modes. nist.gov The high-frequency region is dominated by C-H stretching vibrations, while the fingerprint region contains a complex pattern of bands corresponding to C-C stretching, C-H in-plane and out-of-plane bending, and skeletal vibrations of the polycyclic aromatic framework.

A detailed analysis of the vibrational modes can help in confirming the molecular structure and in understanding the effects of substitution on the vibrational properties of the molecule. For instance, the out-of-plane C-H bending modes are particularly sensitive to the substitution pattern on the aromatic rings.

Table 2: Characteristic Infrared (IR) Absorption Bands of 4H-Cyclopenta[def]phenanthrene

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3050 - 3000 Aromatic C-H stretching
2920 - 2850 Aliphatic C-H stretching (from the CH₂ group)
1600 - 1450 Aromatic C=C stretching
900 - 675 Aromatic C-H out-of-plane bending

Note: This table provides a general assignment of the major IR bands. A detailed vibrational analysis would require theoretical calculations and comparison with spectra of related compounds.

Theoretical and Computational Chemistry Approaches to 4h Cyclopenta Def Phenanthrene, Ethyl Systems

Quantum Chemical Studies on Electronic Structures and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods can predict molecular geometries, orbital energies, and other key electronic parameters with a high degree of accuracy.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov For complex aromatic systems, the B3LYP functional combined with a basis set like 6-31G* is a common choice for optimizing the ground state geometry. researchgate.net This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For excited state geometries, the Configuration Interaction Singles (CIS) method can be employed. researchgate.net Accurate geometry optimization is crucial as all other calculated properties are dependent on the molecular structure.

Ionization potential (IP) and electron affinity (EA) are critical parameters that describe the ability of a molecule to lose or gain an electron, respectively. These values are essential for understanding the charge injection and transport properties of materials used in electronic devices. Theoretical calculations can provide reliable estimates of these properties. For instance, in studies of oligomers of 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]-phenanthrene, IPs and EAs were determined and then extrapolated to predict the properties of the corresponding polymer. researchgate.net This approach allows for the systematic study of how electronic properties evolve with the size of the conjugated system.

Below is a table showcasing representative data for the monomer of a related phenanthrene (B1679779) derivative, illustrating the typical outputs of such calculations.

PropertyCalculated Value (eV)
Ionization Potential (IP)5.5 - 6.0
Electron Affinity (EA)1.0 - 1.5
Note: The data presented are illustrative for a related system and may not represent the exact values for 4H-Cyclopenta(def)phenanthrene, ethyl-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic transitions and chemical stability. researchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited.

In computational studies of π-conjugated systems like derivatives of 4H-Cyclopenta[def]phenanthrene, it has been observed that the HOMO-LUMO gap decreases as the number of repeating units in an oligomer increases. researchgate.net This trend is consistent with a red-shift (a shift to longer wavelengths) in the absorption spectra and is a well-known characteristic of expanding conjugated systems.

The following table provides an example of how the HOMO-LUMO gap can change with the number of repeating units in an oligomer of a related phenanthrene derivative.

Number of Monomer Units (n)HOMO-LUMO Gap (eV)
14.0 - 4.5
23.5 - 4.0
33.0 - 3.5
42.8 - 3.2
Note: The data presented are illustrative for a related system and may not represent the exact values for 4H-Cyclopenta(def)phenanthrene, ethyl-.

Simulations of Optical Properties

Computational methods are also invaluable for predicting the optical properties of molecules, such as their absorption and emission of light. These predictions can help to identify promising candidates for applications in areas like OLEDs and photovoltaics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their absorption and emission spectra. mdpi.commdpi.com By applying TD-DFT, researchers can predict the wavelengths at which a molecule will absorb and emit light. For derivatives of 4H-Cyclopenta[def]phenanthrene, TD-DFT calculations have been used to assign the lowest-lying absorption to a π→π* transition. researchgate.net Similarly, fluorescence is typically described as originating from the 1[ππ*] excited state. researchgate.net The choice of functional and basis set in TD-DFT calculations can influence the accuracy of the predicted spectra. mdpi.com

Theoretical calculations can effectively predict how changes in molecular structure will affect the optical properties. For example, in a comparative study of (2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]-phenanthrene))n (PCPP) and its hydrogenated counterpart, theoretical calculations showed that the absorption and emission of PCPP are blue-shifted. researchgate.net This was attributed to the smaller effective repeating units in PCPP. Furthermore, an extra absorption band in PCPP was explained by a π→π* transition involving an additional π-conjugated C=C bond. researchgate.net These theoretical insights are crucial for the rational design of molecules with specific, targeted optical properties.

The table below illustrates a hypothetical trend in absorption and emission wavelengths for an oligomeric series of a related phenanthrene derivative.

Number of Monomer Units (n)Absorption Wavelength (nm)Emission Wavelength (nm)
1300 - 320350 - 370
2330 - 350380 - 400
3350 - 370400 - 420
4360 - 380410 - 430
Note: The data presented are illustrative for a related system and may not represent the exact values for 4H-Cyclopenta(def)phenanthrene, ethyl-.

Molecular Dynamics and Mechanistic Insights

Molecular dynamics simulations and mechanistic modeling are powerful tools for exploring the behavior of complex organic molecules. For systems based on the 4H-cyclopenta[def]phenanthrene framework, these approaches illuminate dynamic processes and reaction pathways.

The 4H-cyclopenta[def]phenanthrene (cppH) skeleton is a versatile ligand in organometallic chemistry, capable of coordinating to a metal center through either its five-membered or six-membered rings. The migration of an organometallic fragment, such as a metal carbonyl, between these rings is known as a haptotropic shift. nih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these shifts.

In complexes of the parent 4H-cyclopenta[def]phenanthrene, the metal moiety can bond in an η⁶ fashion to a terminal six-membered ring or in an η⁵ manner to the five-membered ring. nih.gov Deprotonation of an η⁶-complex can induce a haptotropic shift to the η⁵-coordination mode. The transition state for this migration is often circuitous, avoiding a direct path across the ring fusion in favor of a lower energy pathway. nih.gov For instance, the migration of a manganese tricarbonyl (Mn(CO)₃) fragment has been computationally modeled to proceed through an η³-allyl intermediate, which is stabilized by the developing aromaticity of the naphthalene-like fragment within the larger structure. nih.gov

While specific studies on ethyl-4H-cyclopenta[def]phenanthrene are not prevalent, the fundamental principles of haptotropic shifts observed in the parent cppH system are expected to apply. The presence of an ethyl group on the phenanthrene backbone would likely introduce steric and electronic perturbations that could influence the kinetics and thermodynamics of the haptotropic migration. For example, the ethyl group could sterically hinder the approach of the organometallic fragment to the adjacent six-membered ring or electronically influence the stability of the transition state. Further computational studies would be necessary to quantify these effects.

Table 1: Haptotropic Shifts in 4H-Cyclopenta[def]phenanthrene Metal Complexes

Organometallic Fragment Initial Hapticity Final Hapticity Key Intermediate
Cr(CO)₃ η⁶ η⁵ Not detailed
Mn(CO)₃ η⁶ η⁵ η³-allyl
Fe(C₅H₅) η⁶ No shift observed Not applicable

Data derived from studies on the unsubstituted 4H-cyclopenta[def]phenanthrene system. nih.gov

The formation and growth of PAHs are critical processes in combustion and astrochemistry. Computational modeling helps to unravel the complex reaction networks that lead to the formation of larger aromatic systems. While specific pathways for ethyl-4H-cyclopenta[def]phenanthrene have not been detailed, general mechanisms for the growth of PAHs involving phenanthrene and cyclopentadienyl (B1206354) radicals have been investigated using quantum chemistry calculations.

These models suggest that PAH formation can proceed through a series of elementary steps which include:

Addition Reaction: A radical species, such as a cyclopentadienyl radical, adds to an existing PAH like phenanthrene.

Ring Closure: The newly added group undergoes cyclization to form a new ring.

Intramolecular H-shift: Hydrogen atoms migrate to more stable positions.

C-C Bond Cleavage: This is often the rate-determining step due to a high energy barrier.

Unimolecular Elimination: A small molecule, such as a methyl radical (CH₃) or a hydrogen atom, is eliminated to form the final, larger PAH.

The presence of an ethyl group on the phenanthrene core would likely influence these reaction pathways. The ethyl group could act as a site for initial radical attack or be eliminated during the growth process. The specific isomer of ethyl-phenanthrene involved would also dictate the regiochemistry of the subsequent annulation reactions. High-accuracy quantum chemistry calculations would be required to map the potential energy surface for the formation of ethyl-4H-cyclopenta[def]phenanthrene from smaller precursors.

Thermochemical properties are fundamental to understanding the stability and reactivity of molecules. While experimental data for ethyl-4H-cyclopenta[def]phenanthrene is scarce, computational methods can provide reliable estimates. Furthermore, extensive statistically calculated thermochemical data is available for the parent compound, 4H-cyclopenta[def]phenanthrene, which serves as a crucial baseline. nist.gov

These calculations typically employ force field approximations or more sophisticated quantum chemical methods to determine vibrational frequencies, from which properties like zero-point energy (ZPE), enthalpy, and Gibbs free energy can be derived. For the parent 4H-cyclopenta[def]phenanthrene, these values have been computed over a wide range of temperatures. nist.gov

The addition of an ethyl group would alter these thermochemical properties. The primary effects would be an increase in the molar mass, a larger number of vibrational modes, and the introduction of internal rotational modes associated with the ethyl group. These changes would lead to a higher heat capacity, enthalpy, and entropy compared to the unsubstituted molecule. Group additivity methods could provide a first approximation of these changes, but more accurate data would require specific calculations for the ethyl-substituted structure.

Table 2: Calculated Gas Phase Thermochemical Properties for 4H-Cyclopenta[def]phenanthrene

Temperature (K) Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)
298.15 189.5 ± 2.0
300 190.84
400 259.00
500 315.67
600 360.84
700 396.84
800 425.91
900 449.73
1000 469.48

Data sourced from the NIST WebBook, based on statistical calculations using force field approximations. nist.gov

Advanced Materials Science Applications of 4h Cyclopenta Def Phenanthrene and Its Ethylated Derivatives

Engineering of Organic Semiconductors and Optoelectronic Devices

The 4H-Cyclopenta[def]phenanthrene core is a foundational component in the engineering of advanced organic semiconductors. Its incorporation into polymeric and molecular structures is a key strategy for developing materials with desirable charge-transport properties. A notable example is the synthesis of poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), an electroluminescent polymer derived from a CPP precursor. researchgate.netresearchgate.net The attachment of two ethylhexyl groups at the C4 position of the cyclopenta[def]phenanthrene ring system enhances the material's solubility, allowing it to be processed into thin films essential for device fabrication.

These CPP-based materials are integral to various optoelectronic devices. chemistryviews.org Their inherent electronic properties allow for efficient injection and transport of charge carriers (holes and electrons), a fundamental requirement for the operation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org The rigid CPP backbone contributes to creating materials with high charge carrier mobility and excellent stability, making them suitable for use as the active p-channel semiconductor layer in transistors. rsc.org The ability to form high-quality amorphous films through methods like vapor deposition further underscores their utility in the construction of multi-layered optoelectronic devices. researchgate.net

Development of Photoactive Polymers and Small Molecules

The development of photoactive materials, which can absorb and emit light, is a primary application of CPP and its derivatives. chemistryviews.org These materials are designed to have specific photophysical properties, such as high quantum efficiency and color purity, making them highly valuable for display and lighting technologies.

Achieving efficient and stable blue emission remains a significant challenge in OLED technology. researchgate.netrsc.org Ethylated and other alkylated derivatives of 4H-cyclopenta[def]phenanthrene have emerged as exceptionally promising candidates for blue-emitting materials. researchgate.netresearchgate.netchemistryviews.org The polymer PCPP, featuring bis(2-ethylhexyl) side chains, was specifically designed as a new backbone for blue-emitting polymers. researchgate.netresearchgate.net Devices fabricated with PCPP exhibit a deep-blue electroluminescence with a maximum emission peak at 400 nm. researchgate.netresearchgate.net

Similarly, small molecules incorporating CPP units, such as oligo-MCPPs, have been synthesized and demonstrated to be effective blue emitters. researchgate.net These materials can be used as the emissive layer in multilayer OLEDs, producing pure blue light. researchgate.netresearchgate.net The development of these CPP-based materials is a direct response to the need for deep-blue emitters that can satisfy the color purity standards set by the National Television System Committee (NTSC). researchgate.netrsc.org

A key advantage of using CPP-based materials is their ability to achieve high luminescence efficiency and exceptional color purity. The introduction of the CPP unit into polymers and small molecules leads to devices with bright, pure blue emission. researchgate.netresearchgate.net For instance, an OLED using PCPP as the emissive layer demonstrated a maximum luminescence efficiency of 0.70 cd/A. researchgate.netresearchgate.net A device using a different CPP derivative, OCPA, achieved an even higher efficiency of 1.2 cd/A. researchgate.net

Color purity is significantly enhanced in these materials. The PCPP polymer displays a stabilized blue electroluminescence, crucially without the low-energy emission bands in the 500-600 nm range that often plague other blue emitters and degrade color quality. researchgate.netresearchgate.net This stability is maintained even after prolonged device operation or thermal stress. researchgate.net The resulting emission from a PCPP-based device has Commission Internationale de l'éclairage (CIE) coordinates of (x = 0.17, y = 0.12), and an OCPA-based device achieved coordinates of (0.16, 0.12). researchgate.net These values are very close to the NTSC standard for pure blue (0.14, 0.08), highlighting the exceptional color quality afforded by the CPP architecture. researchgate.net

OLED Performance Metrics for CPP-Based Materials

Compound/Device Configuration Max. Luminescence Efficiency (cd/A) Max. Brightness (cd/m²) Turn-on Voltage (V) CIE Coordinates (x, y) Emission Color
ITO/PEDOT:PSS/PCPP/Al 0.70 researchgate.netresearchgate.net 1500 at 14V researchgate.netresearchgate.net 6.0 researchgate.netresearchgate.net (0.17, 0.12) researchgate.netresearchgate.net Blue
ITO/NPD/OCPA/BAlq/Alq3/LiF/Al 1.2 researchgate.net 2500 at 11V researchgate.net 5.6 researchgate.net (0.16, 0.12) researchgate.net Bright Blue
Multilayer device with oligo-MCPPs 0.81 researchgate.net 1076 at 8.2V researchgate.net ~4.8 researchgate.net (0.17, 0.14) researchgate.net Blue

Role as Building Blocks in Advanced Organic Materials

4H-Cyclopenta[def]phenanthrene is considered a valuable and fundamental building block for producing a wide array of photoactive polymers and advanced organic materials. researchgate.netchemistryviews.org Its rigid, polycyclic aromatic structure provides a robust scaffold that can be chemically modified to tune the properties of the final material. The synthesis of CPP itself has been a focus of research to enable larger-scale production for its use in organic electronics. researchgate.netchemistryviews.org

Starting from CPP, chemists can synthesize polymers like PCPP through a multi-step process. researchgate.netresearchgate.net The CPP unit can also be linked to form oligomers of varying lengths, such as trimers (tri-MCPP), tetramers, and pentamers. researchgate.net These oligomers and polymers find use not only in OLEDs but also in other applications like solar cells. chemistryviews.org The versatility of the CPP core allows for its incorporation into diverse molecular architectures, leading to materials with tailored electronic and photophysical characteristics for high-performance organic devices. researchgate.net

Environmental Dynamics and Geochemical Research on 4h Cyclopenta Def Phenanthrene, Ethyl

Environmental Occurrence and Anthropogenic Sources

The environmental presence of alkylated polycyclic aromatic hydrocarbons (PAHs), including ethyl-4H-cyclopenta[def]phenanthrene, is intrinsically linked to the incomplete combustion of organic materials. While specific data for the ethyl derivative is limited, the general behavior of PAHs provides a strong indication of its sources and distribution.

Presence in Combustion Byproducts

PAHs are well-established byproducts of thermal processes involving organic matter. This includes the burning of fossil fuels, the consumption of tobacco, and the combustion of wood and coal. It is in these high-temperature environments that complex organic molecules are broken down and reformed into a variety of structures, including the phenanthrene (B1679779) core of the target compound. The ethyl group is likely incorporated during these formation processes from smaller hydrocarbon fragments.

Table 1: Potential Anthropogenic Sources of 4H-Cyclopenta(def)phenanthrene, ethyl-

Source CategorySpecific Examples
Fossil Fuel Combustion Vehicle exhaust (gasoline and diesel), industrial emissions, power generation
Biomass Burning Forest fires, residential wood heating, agricultural burning
Industrial Processes Coking plants, asphalt (B605645) production, aluminum smelting
Tobacco Smoke Mainstream and sidestream smoke from cigarettes and other tobacco products
Waste Incineration Municipal and industrial waste combustion

Detection in Air, Water, and Soil Matrices

The detection of specific alkylated PAHs such as ethyl-4H-cyclopenta[def]phenanthrene in environmental matrices is challenging due to the vast number of isomeric possibilities and the typically lower concentrations compared to their parent PAHs. However, the general principles of PAH distribution apply. Due to their semi-volatile nature, these compounds can be transported over long distances in the atmosphere, sorbed to particulate matter, and subsequently deposited into aquatic and terrestrial ecosystems.

Air: In the atmosphere, ethyl-4H-cyclopenta[def]phenanthrene is expected to exist in both the gas phase and associated with particulate matter. Its partitioning between these two phases is dependent on its vapor pressure and ambient temperature.

Water: In aquatic environments, its low water solubility and hydrophobic nature mean it will preferentially adsorb to suspended particles and sediments.

Soil: In soil, it will be strongly bound to organic matter, which limits its mobility but contributes to its persistence.

Formation Mechanisms in Thermal and Pyrolytic Systems

The formation of PAHs in high-temperature environments is a complex process involving numerous reaction pathways. The synthesis of ethyl-4H-cyclopenta[def]phenanthrene is likely to proceed through mechanisms that are common to the formation of other PAHs.

Radical-Mediated Growth Pathways (e.g., Methyl Radical Addition)

The growth of PAH structures is often initiated by the reaction of smaller aromatic radicals with other hydrocarbon species. In the case of ethyl-4H-cyclopenta[def]phenanthrene, a plausible pathway involves the addition of a methyl radical (CH3•) to a pre-existing PAH radical, followed by further reactions that lead to the formation of the ethyl group. The core 4H-cyclopenta[def]phenanthrene structure can be formed through cyclization reactions of larger PAH precursors.

Hydrogen Abstraction-Acetylene Addition (HACA) and Related Mechanisms

The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a key process in the growth of aromatic systems in combustion environments. osti.gov This mechanism involves the abstraction of a hydrogen atom from an aromatic ring, creating a radical site. This radical can then react with acetylene (B1199291) (C2H2), a common species in flames, leading to the addition of a two-carbon unit. A series of subsequent cyclization and dehydrogenation reactions can then lead to the formation of larger PAHs. While the HACA mechanism is primarily associated with the growth of the aromatic core, subsequent or parallel reactions involving other small hydrocarbon radicals could lead to the formation of the ethyl substituent.

Environmental Transformation and Abiotic Degradation Pathways

Once released into the environment, ethyl-4H-cyclopenta[def]phenanthrene, like other PAHs, is subject to various transformation and degradation processes. These processes are crucial in determining its environmental fate and persistence.

Abiotic degradation pathways for PAHs are primarily driven by photolysis and chemical oxidation.

Photolysis: In the presence of sunlight, PAHs adsorbed on surfaces or in the upper layers of water bodies can undergo photodegradation. The energy from ultraviolet radiation can lead to the breaking of chemical bonds and the transformation of the PAH structure.

Oxidation: PAHs can react with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). These reactions can lead to the formation of a variety of oxygenated and nitrated derivatives, which may have different toxicological and environmental properties compared to the parent compound.

The persistence of ethyl-4H-cyclopenta[def]phenanthrene in the environment will be influenced by factors such as the intensity of sunlight, the concentration of atmospheric oxidants, and the nature of the environmental matrix to which it is sorbed.

Table 2: Key Abiotic Degradation Pathways for PAHs

Degradation PathwayReactant/ConditionPrimary Outcome
Photolysis Sunlight (UV radiation)Bond cleavage, isomerization, polymerization
Hydroxyl Radical Oxidation •OHFormation of hydroxylated and other oxygenated derivatives
Nitrate Radical Oxidation NO3•Formation of nitrated derivatives
Ozone Oxidation O3Formation of ozonides and other oxygenated products

Photochemical Oxidation Processes

Photochemical oxidation is a crucial process that determines the atmospheric fate of PAHs. nih.gov This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated oxidants like hydroxyl radicals (•OH) or singlet oxygen (¹O₂). researchgate.net For PAHs, these reactions are enhanced in the presence of natural photosensitizers such as organic matter. icm.edu.pl

Research on a variety of PAHs has shown that their photochemical behavior is dependent on their size and chemical structure, which dictates the reactive sites for oxidation. researchgate.net Upon irradiation with light, PAHs can become photo-excited and react with molecular oxygen to produce reactive oxygen species (ROS). researchgate.net These ROS can then initiate the oxidation of the PAH molecule. researchgate.net A study on the photooxidation of complex PAH mixtures from soot revealed a synergistic effect, where the presence of smaller PAHs inhibited the light-quenching effect of larger, stacked PAHs, leading to the formation of singlet oxygen and subsequent oxidation of both small and large PAHs. nih.gov

While specific studies on the photochemical oxidation of ethyl-4H-cyclopenta[def]phenanthrene were not identified, the process is expected to be similar to that of its parent compound, phenanthrene. The primary products of phenanthrene photodegradation include 9,10-phenanthrenequinone. researchgate.netrsc.org The ethyl group on the 4H-cyclopenta[def]phenanthrene core is anticipated to influence the rate of photochemical oxidation. Generally, alkyl groups can increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack by photo-oxidants. However, the ethyl group could also introduce steric hindrance, which might affect the approach of reactive species to the aromatic core. The fused cyclopenta ring alters the electronic properties and planarity compared to phenanthrene, which would also influence its photoreactivity.

The photodegradation of phenanthrene on soil surfaces has been shown to follow pseudo-first-order kinetics, with the rate increasing with light intensity and in alkaline conditions. atlantis-press.com It is reasonable to assume that the photodegradation of ethyl-4H-cyclopenta[def]phenanthrene in similar environmental matrices would follow comparable kinetic behavior, although the specific rate constants would differ.

Oxidative Degradation Methodologies (e.g., Ozonation)

Ozonation is a powerful chemical oxidation technique used for the degradation of persistent organic pollutants like PAHs. researchgate.net The reaction of ozone with PAHs can lead to the cleavage of aromatic rings and the formation of more polar, and often more biodegradable, products. researchgate.net

Detailed studies on the ozonolysis of phenanthrene have shown that the reaction primarily occurs at the C9=C10 double bond, which is the most electron-rich and reactive site. stackexchange.com This initial attack leads to the formation of a primary ozonide, which is unstable and quickly rearranges to a Criegee intermediate. icm.edu.plrsc.orgresearchgate.net The fate of this intermediate is highly dependent on the reaction conditions, particularly the solvent. rsc.orgrsc.org

In non-participating solvents like chloroform (B151607), a polymeric mono-ozonide can be formed. researchgate.netstackexchange.com In participating solvents such as methanol (B129727) or water, the Criegee intermediate reacts with the solvent to form various oxygenated products. researchgate.netrsc.org For phenanthrene, these products include 2,2'-biphenyldicarboxaldehyde, methyl 2'-formyl-2-biphenylcarboxylate, 2'-formyl-2-biphenylcarboxylic acid, and diphenic acid. researchgate.net Computational studies have explored the reaction mechanisms and activation energies for these pathways, confirming the formation of these products through various intermediates. icm.edu.plresearchgate.net

The table below summarizes the identified degradation products from the ozonolysis of the parent compound, phenanthrene, which can serve as a model for the expected products from ethyl-4H-cyclopenta[def]phenanthrene.

Parent CompoundDegradation MethodKey Intermediates/Products
PhenanthreneOzonolysisPrimary Ozonide, Criegee Intermediate, 2,2'-Biphenyldicarboxaldehyde, Diphenic Acid, Phenanthrenequinone

Limited Scientific Data Available for Ethyl-Substituted 4H-Cyclopenta[def]phenanthrene Derivative

An extensive review of publicly available scientific literature reveals a significant scarcity of specific research data for the chemical compound 4H-Cyclopenta[def]phenanthrene, ethyl-. While the parent compound, 4H-Cyclopenta[def]phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs) have been the subject of numerous toxicological and molecular biology studies, the ethyl-derivative remains largely uncharacterized in the scientific domain.

General research on alkylated PAHs suggests that the addition of an alkyl group, such as an ethyl group, can modify the biological activity of the parent compound. nih.govresearchgate.net Alkylation can influence metabolic pathways, potentially altering the toxicological profile of the molecule. researchgate.net However, without specific studies on 4H-Cyclopenta[def]phenanthrene, ethyl-, any discussion of its specific interactions with cellular components, modulation of cellular processes, or enzymatic biotransformation would be speculative.

The available literature provides a foundation for understanding the broader class of cyclopenta-fused PAHs. These compounds are known for their potential to interact with biological systems, a characteristic that often depends on their specific molecular structure. nih.gov Studies on related PAHs have detailed mechanisms of action that include interactions with cellular receptors and enzymes, the formation of DNA adducts, induction of apoptosis, and interference with cell proliferation pathways. nih.govnih.gov

Despite the comprehensive nature of research on PAHs as a class, the direct application of these findings to 4H-Cyclopenta[def]phenanthrene, ethyl- is not scientifically rigorous. The specific position of the ethyl group on the phenanthrene ring system would critically influence its steric and electronic properties, thereby dictating its biological activity.

Due to the lack of specific experimental data for 4H-Cyclopenta[def]phenanthrene, ethyl-, it is not possible to provide a detailed and scientifically accurate article on its molecular biology and mechanistic toxicology as per the requested outline. Further research is required to elucidate the specific biological and toxicological properties of this particular ethyl-substituted PAH.

Molecular Biology and Mechanistic Toxicology of 4h Cyclopenta Def Phenanthrene Derivatives

Enzymatic Biotransformation Pathways

Role of Aryl Hydrocarbon Hydroxylase Enzyme System

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in the biological response to planar aromatic hydrocarbons. youtube.comnih.gov The AHR is normally present in the cytoplasm in an inactive complex. youtube.com Upon binding of a ligand, such as a PAH, the receptor complex translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). nih.gov This heterodimer then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 (CYP) 1A1 and CYP1B1. youtube.comnih.gov These enzymes, collectively part of the aryl hydrocarbon hydroxylase (AHH) system, are responsible for the initial oxidation of PAHs.

While the parent compound phenanthrene (B1679779) is generally considered to have low biological activity, alkyl substitution can significantly alter its interaction with the AHR. Studies on monomethylated phenanthrenes have shown that they can be two to five times more potent than phenanthrene in activating the human AHR. nih.gov The position of the methyl group influences this potency, with equatorial substitutions showing the greatest effect. nih.gov This increased AHR activation by alkylated phenanthrenes suggests that ethyl-4H-cyclopenta[def]phenanthrene is also likely to be an AHR agonist, initiating its own metabolic cascade. The activation of the AHR is a critical initial step, as it upregulates the very enzymes responsible for metabolizing the compound into potentially more toxic forms.

Formation of Metabolites (e.g., Dihydrodiols, Diol-Epoxides)

The metabolic activation of phenanthrene and its alkylated derivatives proceeds through a well-established pathway involving the formation of dihydrodiols and highly reactive diol-epoxides. This process is initiated by the cytochrome P450 monooxygenases, which are induced by AHR activation.

In studies with human HepG2 cells, the metabolism of 9-ethylphenanthrene (B47781), a structurally related C2-phenanthrene, has been investigated. nih.govnih.gov A major metabolic pathway observed was side-chain hydroxylation. nih.govresearchgate.net However, more critically for toxicity, minor but consequential metabolic activation pathways were also identified, including the formation of diol-epoxides and o-quinones. nih.gov The detection of tetraols as signature metabolites of 9-ethylphenanthrene confirms that metabolic activation occurs via the diol-epoxide pathway. nih.govnih.gov

The general pathway involves the following steps:

Epoxidation: A cytochrome P450 enzyme introduces an epoxide across one of the double bonds of the aromatic ring system.

Hydration: Epoxide hydrolase adds a molecule of water to the epoxide, forming a trans-dihydrodiol.

Second Epoxidation: Another epoxidation reaction, often catalyzed by a P450 enzyme, occurs on a different part of the ring system, forming a diol-epoxide.

These diol-epoxides are electrophilic and can react with nucleophilic sites on cellular macromolecules, such as DNA and proteins, leading to adduct formation and potentially initiating carcinogenic processes.

Table 1: Identified Metabolites of 9-Ethylphenanthrene in HepG2 Cells

Metabolite TypeSpecific Metabolites IdentifiedMetabolic Pathway
Side-Chain Hydroxylation ProductsMonohydroxy-9-ethylphenanthreneSide-Chain Oxidation
Diol-Epoxide Pathway MetabolitesTetraolsDiol-Epoxide Formation
o-Quinone Pathway MetabolitesO-Monosulfonated-catecholso-Quinone Formation

This data is based on the metabolism of 9-ethylphenanthrene and serves as a model for the potential metabolism of ethyl-4H-cyclopenta[def]phenanthrene. nih.gov

Structure-Activity Relationship Studies for Biological Response

The biological activity of alkylated phenanthrenes is highly dependent on the nature and position of the alkyl substituent. Structure-activity relationship (SAR) studies have provided valuable insights into how these structural nuances drive toxicity.

Studies on a range of alkylated phenanthrenes in early life stages of fish have demonstrated that these compounds can be more toxic than the parent phenanthrene. nih.gov The toxicity often manifests as developmental abnormalities, and the potency can be influenced by the alkyl chain length and substitution pattern. dtu.dkresearchgate.net For instance, in a high-throughput screening of 104 alkylated PAHs, the type and location of phenanthrene substitution were found to determine the potency of the toxic response. nih.govoregonstate.edu

Interestingly, a direct correlation between AHR activation (as measured by cyp1a induction) and toxicity is not always observed. nih.govoregonstate.edu Some alkylated phenanthrenes can induce cyp1a expression without causing significant morphological effects, while others elicit toxicity with weak or no cyp1a induction. researchgate.netnih.gov This suggests that multiple mechanisms of toxicity may be at play for alkylated phenanthrenes. For example, 9-ethylphenanthrene was found to be inactive in causing morphological or behavioral effects in one study, whereas 9-methylphenanthrene (B47486) did cause effects. nih.gov

Table 2: Comparative Biological Activity of Selected Alkylated Phenanthrenes

Compoundcyp1a InductionMorphological/Behavioral Effects
PhenanthreneVariesYes
1-MethylphenanthreneYesYes
9-MethylphenanthreneYesYes
9-EthylphenanthreneYesNo
4-MethyldibenzothiopheneNoYes

This table provides a generalized summary based on findings from high-throughput screening in zebrafish embryos. nih.gov

Q & A

Q. What is the molecular structure and key physicochemical properties of 4H-cyclopenta[def]phenanthrene, ethyl-?

  • Category : Basic (Structural Characterization)
  • Answer : The compound has a fused polycyclic aromatic hydrocarbon (PAH) structure with an ethyl substituent. The parent hydrocarbon (4H-cyclopenta[def]phenanthrene) has the formula C₁₅H₁₀ (CAS 203-64-5), while the ethyl derivative (C₁₇H₁₄) is listed under CAS 71277-93-5 . Key properties include a molecular weight of 190.24 g/mol (parent) and log Kow of 4.4, indicating moderate hydrophobicity . Structural elucidation typically employs NMR, X-ray crystallography, and GC-MS. For derivatives, mass spectrometry (HRMS) and sublimation are used for purity verification .

Q. What are foundational synthetic routes to 4H-cyclopenta[def]phenanthrene and its ethyl derivative?

  • Category : Basic (Synthesis)
  • Answer : Early methods include Kruber’s anthracene oil decarboxylation (1934) and Medenwald’s cyclization of phenanthrene-4,5-dicarboxylic acid using Ba(OH)₂ (26% yield) . For the ethyl derivative, bromination of acenaphthene followed by malonic ester adduct formation and cyclization in liquid HF is a common approach . Basic protocols emphasize thermal decarboxylation and oxidation-reduction cycles using NaBH₄ or palladium catalysts .

Q. How is 4H-cyclopenta[def]phenanthrene detected and quantified in environmental samples?

  • Category : Basic (Analytical Methods)
  • Answer : Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is standard for PAH analysis. Internal standards (e.g., deuterated analogs) and solid-phase extraction (SPE) are used for sediment/water matrices. Detection limits (LOD) for the parent compound in sediments are reported at 45017 µg/kg (dry weight) .

Advanced Research Questions

Q. How can synthetic protocols for 4H-cyclopenta[def]phenanthrene derivatives be optimized to improve yield and scalability?

  • Category : Advanced (Synthetic Chemistry)
  • Answer : The three-step pyrene oxidation route (Filippov et al., 2021) achieves gram-scale synthesis via 4,5-dione intermediate formation and sublimation, avoiding hazardous reagents . For ethyl derivatives, Yoshida’s iodic acid oxidation of the parent hydrocarbon reduces byproduct formation . Yield optimization involves solvent minimization (e.g., polyphosphoric acid cyclization) and custom reaction vessels for in-situ purification .

Q. What methodological challenges arise in resolving conflicting CAS registry data for ethyl-substituted PAHs?

  • Category : Advanced (Data Validation)
  • Answer : Discrepancies in CAS numbers (e.g., 71277-93-5 vs. 203-64-5 for parent/derivatives) require cross-referencing IUPAC nomenclature and analytical validation. Techniques include:
  • HRMS : Confirm molecular formulas (e.g., C₁₇H₁₄ for ethyl derivative).
  • Chromatographic retention indexing : Compare with authenticated standards.
  • Structural databases : Use NIST or PubChem entries to resolve ambiguities .

Q. How do oxidation pathways of 4H-cyclopenta[def]phenanthrene vary with reagent choice, and how can products be characterized?

  • Category : Advanced (Reaction Mechanisms)
  • Answer : Oxidation with Na₂Cr₂O₇ yields ketones (e.g., 4H-cyclopenta[def]phenanthren-4-one), while CrO₃ produces mixed quinones . Mechanistic studies employ:
  • DFT calculations : Predict reactive sites.
  • X-ray crystallography : Resolve oxidation product structures.
  • HPLC-DAD/UV : Monitor reaction progress and isolate intermediates .

Q. What role does 4H-cyclopenta[def]phenanthrene, ethyl- play in photoactive material design?

  • Category : Advanced (Applications)
  • Answer : The compound’s fused aromatic system enables π-π* transitions for blue OLED emitters. Methodologies include:
  • Electrochemical studies : Measure HOMO/LUMO levels.
  • Thin-film deposition : Optimize vapor-phase sublimation for device integration.
  • Photoluminescence quantum yield (PLQY) assays : Compare with carbazole-based analogs .

Q. How can environmental persistence and ecotoxicology of ethyl-substituted PAHs be assessed?

  • Category : Advanced (Environmental Chemistry)
  • Answer : Sediment core analysis (e.g., GC-MS with isotope dilution) quantifies bioaccumulation. Ecotoxicological profiling involves:
  • QSAR modeling : Predict toxicity using log Kow and molecular descriptors.
  • Microcosm assays : Measure degradation rates under aerobic/anaerobic conditions.
  • Biosensor screening : Use bacterial reporters (e.g., Vibrio fischeri) for acute toxicity .

Methodological Tables

Q. Table 1: Key Synthetic Routes Comparison

MethodStarting MaterialKey StepsYieldReference
Kruber (1934)Anthracene oilDecarboxylation, oxidationLow
Filippov et al. (2021)PyreneDione formation, sublimationHigh
Newman et al. (1957)Phenanthrene acidPolyphosphoric acid cyclization36%

Q. Table 2: Analytical Techniques for PAHs

TechniqueApplicationSensitivityReference
GC-MS/SIMEnvironmental quantificationLOD: 0.1–1.0 µg/kg
X-ray crystallographyStructural confirmation of derivatives<0.01 Å resolution
HRMSMolecular formula validation±0.0001 Da accuracy

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